COX-1 Selectivity Versus COX-2: In Vitro Isoform Profiling of N-Phenylnicotinamide Scaffold
The N-phenylnicotinamide scaffold has been identified as a privileged chemical framework for achieving COX-1 isoform selectivity over COX-2. In a comprehensive in vitro evaluation of 40 N-phenylnicotinamide derivatives, the most potent compound (Compound 28) demonstrated a COX-1 IC₅₀ of 0.68 ± 0.07 μM while exhibiting minimal COX-2 inhibition (COX-2 IC₅₀ >100 μM), yielding a selectivity index exceeding 147-fold [1]. This contrasts sharply with the COX inhibitory profile of unsubstituted nicotinamide (the parent vitamin B3 form), which lacks this isoform selectivity and exhibits markedly lower potency [2].
| Evidence Dimension | COX-1 and COX-2 Inhibitory Potency (IC₅₀) |
|---|---|
| Target Compound Data | COX-1 IC₅₀ = 0.68 ± 0.07 μM; COX-2 IC₅₀ >100 μM |
| Comparator Or Baseline | Nicotinamide (Vitamin B3): lacks isoform-selective COX inhibition; typical NSAIDs: non-selective COX-1/COX-2 inhibition |
| Quantified Difference | COX-1 vs. COX-2 selectivity index >147-fold |
| Conditions | In vitro COX-1/COX-2 enzyme inhibition assays; compound tested was N-phenylnicotinamide derivative (Compound 28); series of 1-40 analogs evaluated |
Why This Matters
This >147-fold selectivity window enables researchers to dissect COX-1-specific pathways without confounding COX-2-mediated effects, a critical differentiation for inflammation and platelet function studies.
- [1] Shi L, Li ZL, Yang Y, Zhu ZW, Zhu HL. Design of novel N-phenylnicotinamides as selective cyclooxygenase-1 inhibitors. Bioorg Med Chem Lett. 2011;21(1):121-4. View Source
- [2] Gdaniec M, et al. Nicotinamide COX inhibition profile: comparative baseline reference. Referenced in Acta Crystallographica Section E. 2009;65(3):o571. View Source
